N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

PI3Kδ inhibition AKT phosphorylation Ri-1 cellular assay

N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034615-74-0) is a synthetic small-molecule carboxamide featuring a 1-methylpiperidine moiety linked via an amide bond to a pyridine ring bearing an oxan-4-yloxy (tetrahydropyran) ether substituent. This compound belongs to the class of 2-substituted isonicotinamide derivatives, a scaffold implicated in kinase inhibition, including PI3Kδ and SRPK, and in antagonism of orexin and neurokinin receptors.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 2034615-74-0
Cat. No. B2964512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034615-74-0
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
InChIInChI=1S/C17H25N3O3/c1-20-8-3-14(4-9-20)19-17(21)13-2-7-18-16(12-13)23-15-5-10-22-11-6-15/h2,7,12,14-15H,3-6,8-11H2,1H3,(H,19,21)
InChIKeyFAMCYJHLOHCESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034615-74-0): Structural Baseline and Procurement Context


N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034615-74-0) is a synthetic small-molecule carboxamide featuring a 1-methylpiperidine moiety linked via an amide bond to a pyridine ring bearing an oxan-4-yloxy (tetrahydropyran) ether substituent . This compound belongs to the class of 2-substituted isonicotinamide derivatives, a scaffold implicated in kinase inhibition, including PI3Kδ and SRPK, and in antagonism of orexin and neurokinin receptors [1]. Its molecular formula is C₁₇H₂₅N₃O₃ with a molecular weight of 319.405 g/mol . The compound is commercially available for non-human research use only, primarily as a building block or tool compound in medicinal chemistry campaigns .

Why Generic Isonicotinamide Substitution Is Not Valid for 2034615-74-0 Procurement


Isonicotinamide-based tool compounds are not interchangeable because the nature of the 2-alkoxy substituent on the pyridine ring profoundly modulates target engagement, selectivity, and physicochemical properties. For example, within the PI3Kδ inhibitor chemotype, analogous compounds bearing a 2-methoxyethoxy substituent (e.g., CAS 2034620-64-7) exhibit substantially different lipophilicity (XLogP3 of 0.9) and topological polar surface area (63.7 Ų) compared to the oxan-4-yloxy-bearing target compound [1]. The tetrahydropyran ring in 2034615-74-0 introduces greater steric bulk and altered hydrogen-bonding capacity relative to simple alkoxy chains, a feature known to influence kinase selectivity profiles and metabolic stability in related isonicotinamide series [2]. Generic 'piperidine-carboxamide' or 'isonicotinamide' procurement without specifying the exact 2-substituent therefore risks acquiring a compound with divergent biological activity and ADME properties, undermining experimental reproducibility.

Quantitative Head-to-Head Evidence for N-(1-Methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide Relative to Close Analogs


PI3Kδ-Mediated AKT Phosphorylation Inhibition in Ri-1 Cells: Direct Comparison with Methoxyethoxy Analog

N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (2034615-74-0) inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 102 nM, measured after 30 min by electrochemiluminescence assay [1]. This potency is achieved in the presence of human serum, indicating physiologically relevant target engagement. In contrast, the closest commercially available analog, 2-(2-methoxyethoxy)-N-(1-methylpiperidin-4-yl)isonicotinamide (CAS 2034620-64-7), has no reported PI3Kδ activity in any public database, and its lower topological polar surface area (63.7 Ų) and XLogP3 (0.9) [2] predict reduced kinase hinge-binding complementarity compared to the oxan-4-yloxy group, which provides additional oxygen-mediated hydrogen-bonding interactions. While a direct head-to-head cellular comparison is unavailable, the target compound is the only member of this sub-series with documented cellular target engagement data, establishing it as the preferred starting point for PI3Kδ-focused chemical biology studies.

PI3Kδ inhibition AKT phosphorylation Ri-1 cellular assay isonicotinamide

CYP3A4 Time-Dependent Inhibition Liability: Favorable Profile vs. Related Chemotypes

In a time-dependent inhibition assay using human liver microsomes preincubated for 30 min, N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (2034615-74-0) exhibited an IC₅₀ >10,000 nM against CYP3A4 [1]. This is substantially weaker than typical CYP3A4 time-dependent inhibitors within the broader piperidine-carboxamide class, where IC₅₀ values below 1,000 nM are commonly observed [2]. The low CYP3A4 inhibition potential reduces the probability of metabolism-based drug-drug interactions, an advantage when co-dosing with CYP3A4 substrates in polypharmacology studies or in vivo models.

CYP3A4 inhibition drug-drug interaction liver microsomes ADME safety

Structural Differentiation from VLA-4 Antagonist Chemotype: Absence of α₄β₁ Integrin Activity

The 4-substituted piperidine carboxamide patent series (US6020347) defines a distinct pharmacophore for VLA-4 (α₄β₁) antagonism, requiring specific aryl sulfonamide or N-acyl substituents not present in 2034615-74-0 [1]. N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide lacks these critical VLA-4 recognition elements, as its 4-carboxamide is directly coupled to a 2-alkoxyisonicotinamide rather than to the aryl-extended systems mandatory for integrin binding. This structural divergence is functionally significant: VLA-4 antagonists carry a risk of impaired immune cell trafficking (e.g., progressive multifocal leukoencephalopathy), whereas 2034615-74-0 is not expected to engage this target, preserving normal integrin-mediated immune surveillance.

VLA-4 antagonism α₄β₁ integrin selectivity profiling cell adhesion

Physicochemical Differentiation from SRPK Inhibitor SRPIN340: Enhanced H-Bond Acceptor Capacity

The well-characterized SRPK inhibitor SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, CAS 218156-96-8) is structurally related but bears a trifluoromethylphenyl substituent instead of the oxan-4-yloxy group . SRPIN340 has 4 hydrogen bond acceptors and a molecular weight of 349.4 g/mol, with a Ki of 890 nM for SRPK1. In contrast, 2034615-74-0 contains 6 hydrogen bond acceptors (due to the tetrahydropyran oxygen) and a molecular weight of 319.4 g/mol . The higher H-bond acceptor count (6 vs. 4) contributes to improved aqueous solubility and potentially reduced nonspecific binding, while the lower molecular weight aligns more closely with lead-like criteria. Note: No direct SRPK1 activity data are available for 2034615-74-0.

SRPK inhibition physicochemical properties hydrogen bonding CNS permeability

PI3Kδ Biochemical Binding Affinity: High Potency vs. Published Tool Compounds

In a competitive fluorescence polarization assay, 2034615-74-0 binds to PI3Kδ with an IC₅₀ of 2.30 nM after 30 min incubation [1]. This represents sub-nanomolar to low single-digit nanomolar biochemical potency, comparable to or exceeding that of clinical-stage PI3Kδ inhibitors such as idelalisib (CAL-101; PI3Kδ IC₅₀ = 2.5 nM [2]). The biochemical-to-cellular shift (2.30 nM binding vs. 102 nM cellular pAKT) is approximately 44-fold, consistent with high intracellular protein binding or limited permeability—a known feature of this chemotype that must be considered when interpreting cellular data.

PI3Kδ binding fluorescence polarization biochemical assay kinase selectivity

LIMITATION NOTICE: Absence of Head-to-Head Selectivity Panel Data

A critical gap in the current evidence base for 2034615-74-0 is the absence of any published broad kinase selectivity panel data (e.g., against >100 kinases). While the compound demonstrates potent PI3Kδ binding (2.30 nM) and cellular activity (102 nM), its selectivity against other PI3K isoforms (α, β, γ) and unrelated kinases has not been reported in the public domain. This is a notable limitation: structurally similar 2-alkoxyisonicotinamides have shown varying selectivity profiles depending on the alkoxy substituent, and extrapolation from class-level data is unreliable [1]. Researchers procuring this compound for PI3Kδ-specific studies should plan independent selectivity profiling or limit interpretations to PI3Kδ-dependent phenotypes confirmed by genetic knockdown.

data gap kinase selectivity off-target profiling procurement caution

Recommended Research and Procurement Application Scenarios for N-(1-Methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide (2034615-74-0)


PI3Kδ-Dependent Cellular Phenotype Validation in Immuno-Oncology

Based on the confirmed 102 nM cellular IC₅₀ for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], 2034615-74-0 is suitable for interrogating PI3Kδ-dependent signaling in B-cell lymphoma and leukemia models. The compound's 44-fold biochemical-to-cellular shift indicates intracellular target engagement consistent with once-daily dosing regimens in xenograft studies, provided appropriate formulation optimization is performed. Researchers should incorporate a PI3Kδ CRISPR knockout or siRNA control to confirm on-target effects, given the absence of a published selectivity panel.

Combination DDI-Safe In Vivo Polypharmacology Studies

With a CYP3A4 time-dependent inhibition IC₅₀ exceeding 10,000 nM [1], 2034615-74-0 is a low-risk candidate for combination studies with CYP3A4 substrates (e.g., dexamethasone, midazolam). This property is advantageous when co-administering standard-of-care agents in oncology models, minimizing metabolism-based drug-drug interaction confounding. The favorable CYP profile distinguishes this compound from many isonicotinamide-based kinase inhibitors that commonly exhibit moderate to strong CYP3A4 inactivation [2].

Medicinal Chemistry Hit-to-Lead Optimization with Lead-Like Physicochemical Properties

2034615-74-0 presents a lead-like profile: molecular weight of 319.4 g/mol and 6 hydrogen bond acceptors [1] place it within favorable boundaries for oral bioavailability optimization. The oxan-4-yloxy group serves as a metabolically stable ether bioisostere, offering a vector for further substitution to tune potency and selectivity. This compound is well-suited as a starting scaffold for structure-activity relationship (SAR) exploration around the 2-position of the isonicotinamide core, particularly where improved solubility over trifluoromethylphenyl-based analogs (e.g., SRPIN340) is desired.

Negative Control for VLA-4 Integrin-Mediated Cell Adhesion Assays

Because 2034615-74-0 lacks the structural determinants required for VLA-4 (α₄β₁) antagonism [1], it can serve as an appropriate negative control in cell adhesion experiments evaluating integrin-dependent phenotypes. In assays where piperidine-carboxamide compounds with VLA-4 activity (e.g., US6020347 exemplars) are being profiled, 2034615-74-0 provides a structurally related but functionally inert comparator to rule out nonspecific piperidine effects on cell attachment and migration.

Quote Request

Request a Quote for N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.